molecular formula C10H5F3N2O2 B6599094 6-(trifluoromethyl)quinazoline-2-carboxylic acid CAS No. 1784983-74-9

6-(trifluoromethyl)quinazoline-2-carboxylic acid

Cat. No.: B6599094
CAS No.: 1784983-74-9
M. Wt: 242.15 g/mol
InChI Key: MYERDCSFIIZGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)quinazoline-2-carboxylic acid is a heterocyclic organic compound that features a quinazoline core substituted with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(trifluoromethyl)quinazoline-2-carboxylic acid typically involves the condensation of appropriate starting materials. One common method includes the reaction of 6-(trifluoromethyl)quinazoline with carbon dioxide under high pressure and temperature conditions. Another approach involves the use of trifluoromethyl-substituted anilines and subsequent cyclization reactions to form the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are often employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)quinazoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazoline derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that quinazoline derivatives, including 6-(trifluoromethyl)quinazoline-2-carboxylic acid, exhibit potent anticancer properties. These compounds often function as kinase inhibitors, targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that modifications on the quinazoline ring can enhance selectivity and potency against various cancer cell lines .

Cardiovascular Applications
Quinazolines have been investigated for their potential in treating cardiovascular diseases. Specifically, compounds similar to this compound have been noted for their ability to lower blood pressure in hypertensive models. The mechanism often involves the inhibition of certain receptors or enzymes that play a role in vascular resistance and cardiac output .

Anti-inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives has also been explored. Compounds like this compound may inhibit inflammatory pathways, providing therapeutic avenues for conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

Pesticidal Activity
The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Compounds based on the quinazoline structure have shown promise as herbicides and insecticides. Their effectiveness can be attributed to their ability to disrupt metabolic processes in pests and weeds, leading to increased agricultural yields .

Material Science

Fluorinated Polymers
The incorporation of fluorinated compounds like this compound into polymer matrices has been studied for developing materials with enhanced thermal stability and chemical resistance. These materials can find applications in coatings, electronics, and other high-performance applications where durability is critical .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated that derivatives of this compound showed IC50 values in low micromolar range against various cancer cell lines .
Study BCardiovascular EffectsReported significant reduction in blood pressure in hypertensive animal models with dosages as low as 0.06 mg/kg .
Study CAgrochemical EfficacyShowed that fluorinated quinazolines exhibited higher toxicity against target pest species compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)quinazoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria . Additionally, the compound’s anticancer activity is attributed to its ability to interfere with tyrosine kinase signaling pathways, thereby inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)quinazoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Biological Activity

6-(Trifluoromethyl)quinazoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, particularly focusing on its antitubercular and anticancer properties.

Synthesis

The synthesis of this compound typically involves the condensation of various substrates, including aromatic aldehydes and hydrazine derivatives. The compound serves as a precursor for the development of more complex derivatives with enhanced biological activity.

Antitubercular Activity

Recent studies have highlighted the potential of this compound derivatives in combating tuberculosis. For instance, a series of novel compounds derived from this acid were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. Key findings include:

  • Compounds with Notable Activity :
    • Compound 3a: MIC = 1.27 μM
    • Compound 3e: MIC = 1.12 μM
    • Compound 3p: MIC = 1.18 μM
    • Compound 3r: MIC = 0.96 μM

These compounds exhibited significant inhibition of the DprE1 enzyme, which is crucial for the survival of M. tuberculosis .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied, with emphasis on their ability to inhibit various cancer cell lines. A recent investigation into quinazoline-carboxylic acids found that:

  • Active Compounds : Among tested derivatives, compound 6b (NSC: 835857) showed the highest anticancer activity across multiple human cancer cell lines .

The mechanism of action appears to involve disruption of cellular processes akin to those affected by known antimitotic agents, suggesting a potential role in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of quinazoline derivatives. Modifications at various positions on the quinazoline ring can lead to increased potency against specific targets:

Substituent Position Effect on Activity
2-positionEnhances binding affinity
4-positionCritical for DprE1 inhibition
6-positionModulates lipophilicity and solubility

Fluorination at the 6-position has been shown to improve antitubercular activity while maintaining low cytotoxicity against human cell lines .

Case Studies

  • Antitubercular Evaluation :
    A study synthesized a series of quinazoline derivatives based on the trifluoromethyl scaffold and tested them against M. tuberculosis. The most effective compounds demonstrated MIC values significantly lower than standard treatments such as Isoniazid, indicating their potential as new therapeutic agents .
  • Anticancer Screening :
    In another case, a library of quinazoline derivatives was screened against a panel of cancer cell lines representing various tumor types. The results indicated that certain modifications led to enhanced cytotoxic effects, particularly in breast and lung cancer cell lines .

Properties

IUPAC Name

6-(trifluoromethyl)quinazoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)6-1-2-7-5(3-6)4-14-8(15-7)9(16)17/h1-4H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYERDCSFIIZGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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